N-(4-(4-fluorophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-6-11(18-20-8)13(19)17-14-16-12(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBSDAURKBPZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the construction of the thiazole and isoxazole rings. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a suitable thioamide precursor and a halogenated compound. The isoxazole ring can be formed through a [3+2] cycloaddition reaction involving a nitrile oxide and an alkene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or isoxazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be utilized to study enzyme inhibition or receptor binding. Its structural features may allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases where thiazole and isoxazole derivatives are known to be effective. It may be explored for its antifungal, antibacterial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-(4-(4-fluorophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Key Differences: Substituent at thiazole 4-position: Diethylamino group (vs. 4-fluorophenyl in the target compound). Thiophene ring replaces the fluorophenyl group. Thiophene’s lower aromaticity may reduce π-π stacking interactions .
Compound B : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- Key Differences: Additional triazole and pyrazole rings. Chlorophenyl vs. fluorophenyl substituent. Chlorine’s larger atomic radius compared to fluorine may alter steric interactions in binding pockets .
Compound C : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Key Differences: Sulfonyl and triazole-thione groups replace the isoxazole carboxamide. Multiple fluorophenyl substituents. The thione tautomer may engage in distinct hydrogen-bonding patterns compared to carboxamide .
Physicochemical and Spectral Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Aromatic Planarity | Planar except fluorophenyl | Fully planar | Partially planar | Planar with sulfonyl |
| LogP | ~3.2 (estimated) | ~2.8 | ~3.5 | ~2.0 |
| IR ν(C=O) | 1680 cm⁻¹ | 1663–1682 cm⁻¹ | N/A | Absent (tautomer-dependent) |
| Solubility | Low in water, high in DMSO | Moderate in ethanol | Low in DMF | High in aqueous NaOH |
Key Observations :
Biological Activity
N-(4-(4-fluorophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring, an isoxazole ring, and a fluorophenyl group, which are known to contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common synthetic route includes:
- Formation of the thiazole ring via cyclization of a thioamide with an α-haloketone.
- Synthesis of the isoxazole ring through a 1,3-dipolar cycloaddition reaction involving nitrile oxides.
Antimicrobial Properties
Research indicates that compounds containing both thiazole and isoxazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. In particular, it has demonstrated effectiveness against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. For instance, one study reported an IC50 value of 0.66 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Study : A recent study evaluated the compound's effects on prostate cancer cell lines (PC-3). The results showed significant cytotoxicity with an IC50 value of 1.48 μM, highlighting its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating its potential as a novel antibacterial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Thiazole & Isoxazole rings | Antimicrobial, Anticancer | 0.66 μM (MCF-7) |
| N-(4-(methylsulfonylphenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Similar ring structures | Antibacterial | Not specified |
| N-(naphtha[1,2-d]thiazol-2-yl) semicarbazides | Thiazole derivatives | Anticonvulsant | Not specified |
Q & A
Q. Table 1: Synthetic Yield Under Different Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Traditional reflux | 45 | 85 |
| Ultrasound-assisted | 65 | 92 |
| Iodine-mediated | 58 | 89 |
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole and isoxazole rings (e.g., coupling constants for fluorine substitution at C4 of the phenyl group) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 360.0821) .
- X-ray Crystallography : SHELXL refinement resolves bond angles and torsional strain between the fluorophenyl and isoxazole moieties .
Basic: How is the crystal structure of this compound resolved, and what software is recommended?
Methodological Answer:
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
- Refinement : SHELXL-2018/3 refines anisotropic displacement parameters and hydrogen bonding networks. Key metrics:
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Anticancer Screening : NCI-60 cell line panel (e.g., GI values for melanoma and breast cancer cell lines) .
- Enzyme Inhibition : Kinase assays (e.g., EGFR or Aurora B) using fluorescence polarization .
- Cytotoxicity : MTT assay in HEK293 cells to assess selectivity (IC > 50 μM indicates low toxicity) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Core Modifications :
- Bioisosteric Replacement : Substitute thiazole with 1,3,4-thiadiazole to improve solubility (logP reduction by 0.5 units) .
Q. Table 2: SAR of Key Analogs
| Modification | Target Activity (IC, nM) | Selectivity Index |
|---|---|---|
| Parent Compound | 320 ± 12 | 8.2 |
| 4-CF substitution | 110 ± 8 | 12.5 |
| Thiadiazole replacement | 450 ± 20 | 5.6 |
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics :
- Efficacy : Xenograft models (e.g., MDA-MB-231 breast cancer) with biweekly dosing (20 mg/kg, i.p.) .
Advanced: How can target engagement be validated in cellular assays?
Methodological Answer:
- Pull-Down Assays : Use biotinylated probes to isolate protein targets from cell lysates; identify via SDS-PAGE and MALDI-TOF .
- Thermal Shift Assay : Monitor target protein melting temperature (ΔTm > 2°C indicates binding) .
- CRISPR Knockout : Validate dependency on hypothesized targets (e.g., EGFR knockout reduces compound efficacy by >70%) .
Advanced: How should researchers address contradictory data between enzymatic and cellular activity?
Methodological Answer:
- Mechanistic Studies :
- Data Reconciliation : Use computational docking (AutoDock Vina) to predict binding modes conflicting with cellular results .
Example : If enzymatic IC = 50 nM but cellular IC = 5 μM, poor permeability or efflux pumps (e.g., P-gp) may limit intracellular accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
